molecular formula C14H10O3 B142411 Benzoic anhydride CAS No. 93-97-0

Benzoic anhydride

Cat. No.: B142411
CAS No.: 93-97-0
M. Wt: 226.23 g/mol
InChI Key: CHIHQLCVLOXUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic anhydride is an organic compound with the formula (C₆H₅CO)₂O. It is the acid anhydride of benzoic acid and is the simplest symmetrical aromatic acid anhydride. This compound appears as a white to off-white solid and is known for its role in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

Benzoic anhydride, the simplest symmetrical aromatic acid anhydride , primarily targets carboxylic acids and alcohols in organic synthesis . It acts as a condensation reagent, facilitating the formation of carboxylic esters .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic acyl substitution . In this reaction, a nucleophile (such as an alcohol or amine) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate ion and forming a new carbonyl compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of carboxylic esters from carboxylic acids and alcohols . The compound also plays a role in the synthesis of macrolactones . These reactions are crucial in various fields, including pharmaceuticals, dyes, and preservatives .

Result of Action

The primary result of this compound’s action is the formation of benzoic esters . These esters have various applications, including as intermediates in organic synthesis and as components in certain pharmaceuticals and dyes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a suitable solvent . For instance, the compound is stable in water and cold alkaline solutions . It’s also sensitive to moisture , suggesting that it should be stored in a cool, dry environment to maintain its efficacy and stability.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzoic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoic anhydride is utilized in various scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its symmetrical aromatic structure, which imparts distinct reactivity and stability compared to other anhydrides. Its ability to form benzoic esters and amides makes it particularly valuable in pharmaceutical and industrial applications .

Properties

IUPAC Name

benzoyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIHQLCVLOXUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029122
Record name Benzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS]
Record name Benzoic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12219
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

93-97-0
Record name Benzoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZOIC ANHYDRIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7X34FOV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

300 g of benzoyl chloride (2.13 mol) are mixed with 91 g of acetic anhydride (0.89 mol) and the mixture is heated to 100° to 120° C. The resultant acetyl chloride is removed by distillation under reduced pressure (400 mbar) and, upon completion of the reaction, excess benzoyl chloride is removed by distillation at about 7 mbar. The residue consists of pure benzoic anhydride. Yield: 200 g (=99% of theory) of benzoic anhydride.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis of organotelluride catalysts based on 3,5-dihydroxybenzyl alcohol (1) is shown in FIG. 11. 3,5-Bis[3-(tert-butyldimethylsilyloxy)propyl-1-oxy]benzyl alcohol (5) (Francavilla et al., J. Am. Chem. Soc., 123:57 et al. (2001), which is hereby incorporated by reference in its entirety) was converted to the corresponding benzoate 6 in 99% isolated yield with benzoic anhydride and pyridine in the presence of catalytic DMAP. The silyl protecting groups were removed with HF-pyridine to give diol 7 in 89% isolated yield. Diol 7 was converted to the corresponding dibromide 8 in two steps (Wendler et al., Tetrahedron, 3:144 et al. (1958), which is hereby incorporated by reference in its entirety). The mesylate was first prepared, but not isolated, and was then treated in situ with lithium bromide to give dibromide 8 in 87% isolated yield. The addition of PhTeNa to 8 gave 9a with two phenyltelluro groups in 65% isolated yield; 4-Me2NC6H4TeNa, 9b with two dimethylaminophenyltelluro groups in 92% isolated yield; and n-C6H13TeNa, 9c with two hexyltelluro groups in 62% isolated yield.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
organotelluride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

The synthesis of tetratelluride catalysts based on dendritic wedge 3 is shown in FIG. 15. Benzyl alcohol 16 (Francavilla et al., J. Am. Chem. Soc., 123:57 et al. (2001), which is hereby incorporated by reference in its entirety) was converted to the benzoate 17 in 93% isolated yield with benzoic anhydride as previously described. The four silyl groups were removed with HF-pyridine to give tetraol 18 in 88% isolated yield. As before, the hydroxyl groups were converted via the mesylate to the corresponding bromides (Wendler et al., Tetrahedron, 3:144 et al. (1958), which is hereby incorporated by reference in its entirety) to give tetrabromide 19 in 52% overall yield. The addition of excess PhTeNa to 19 gave tetratelluride 20a in 65% isolated yield; 4-Me2NC6H4TeNa, tetratelluride 20b in 92% isolated yield; and n-C6H13TeNa, tetratelluride 20c in 51% isolated yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1,000 g of a distillate prepared as described above (74.2% of benzyl benzoate, 13.4% of benzoic acid and 10.0% of phenylbenzoic acid) are chlorinated at 160° C. under irradiation with UV light (mercury vapour lamp). After 5 hours, the mixture has increased in weight by approx. 260 g by absorption of chlorine. 330 g of benzotrichloride and 1,1 g of FeCl3 are added dropwise to the mixture at 150° C. to convert benzoic acid which is still present and benzoic acid anhydride which has been formed into benzoyl chloride. After the evolution of hydrogen chloride has ended, the mixture is fractionally distilled in vacuo. 1,265 g of pure benzoyl chloride (yield greater than 92%, relative to benzoic acid, benzyl benzoate, phenylbenzoic acid and benzotrichloride added) are obtained in this distillation. 250 g remain in the distillation residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
330 g
Type
reactant
Reaction Step Five
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods V

Procedure details

For the preparation of compounds of formula I, (Q1 is R1CO or PhCO), an intermediate VIII (Q1 is t-butoxycarbonyl) is treated with trifluoroacetic acid (TFA) as in the conversion of VII to VIII. The resulting TFA salt of the corresponding amino compound is then treated with an acid chloride of the formula R1COCl or PhCOCl or an anhydride of the formula (R1CO)2O or (PhCO)2O in the presence of a tertiary amine such as triethylamine to give VIII (Q1 is R1CO or PhCO). This is subsequently transformed into IX (Q1 is R1CO or PhCO) by the same procedure as for the conversion of VIII (Q1 is t-butoxycarbonyl or benzyloxycarbonyl) to IX (Q1 is t-butoxycarbonyl or benzyloxycarbonyl).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
intermediate VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
R1COCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic anhydride
Reactant of Route 2
Reactant of Route 2
Benzoic anhydride
Reactant of Route 3
Reactant of Route 3
Benzoic anhydride
Reactant of Route 4
Reactant of Route 4
Benzoic anhydride
Reactant of Route 5
Reactant of Route 5
Benzoic anhydride
Reactant of Route 6
Reactant of Route 6
Benzoic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.